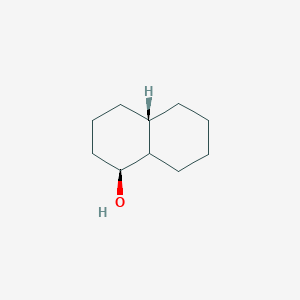

cis-Decahydro-1-naphthol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S,4aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h8-11H,1-7H2/t8-,9?,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZOISQLWLWLEW-SMILAEQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCCC2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2[C@@H](C1)CCC[C@@H]2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40957569 | |

| Record name | Decahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36159-47-4 | |

| Record name | Decahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Bicyclic Alcohols As Model Systems in Stereochemical Studies

Bicyclic alcohols, compounds containing two fused rings with a hydroxyl (-OH) group, are invaluable tools in the field of stereochemistry. Their rigid structures lock the molecule into specific conformations, allowing chemists to study the effects of steric hindrance and geometric constraints on reaction pathways and outcomes. Unlike more flexible acyclic or monocyclic systems, the conformational possibilities in bicyclic systems are significantly limited, making them ideal models for investigating stereoelectronic effects and reaction mechanisms.

The fixed orientation of substituents on a bicyclic framework provides a clear platform to probe the facial selectivity of reagents approaching a reactive center. This has been instrumental in developing and testing theories of asymmetric synthesis, where the goal is to selectively produce one of a pair of enantiomers. Furthermore, the analysis of bicyclic alcohols using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about through-space interactions and conformational preferences, which can be extrapolated to more complex molecular systems. acs.org

An Overview of Cis Decahydro 1 Naphthol As a Representative Decalin Derivative

cis-Decahydro-1-naphthol (B2754306) is a specific bicyclic alcohol derived from cis-decalin. The decalin system, formally known as bicyclo[4.4.0]decane, consists of two fused cyclohexane (B81311) rings and can exist as two diastereomers: cis-decalin and trans-decalin. uou.ac.in In cis-decalin, the two hydrogen atoms at the bridgehead carbons (the carbons where the rings are fused) are on the same side of the molecule, resulting in a "tent-like" shape. masterorganicchemistry.com this compound features a hydroxyl group substituted on this cis-decalin framework.

The presence of the hydroxyl group on the rigid cis-decalin scaffold makes this compound an excellent subject for stereochemical analysis. The two faces of the cis-decalin ring system are not equivalent; one face is more sterically hindered than the other. masterorganicchemistry.com This inherent asymmetry influences how reagents approach the molecule, leading to stereoselective reactions. The study of reactions involving the hydroxyl group or adjacent positions on the ring provides fundamental insights into the principles of stereocontrol.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₈O guidechem.com |

| Molecular Weight | 154.25 g/mol guidechem.com |

| Melting Point | 89-92 °C sigmaaldrich.com |

| Boiling Point | 238 °C sigmaaldrich.com |

| CAS Number | 36159-47-4 guidechem.com |

Historical and Evolving Research Trajectories Pertaining to Decahydronaphthols

Stereoselective Hydrogenation of Aromatic Precursors

Stereoselective hydrogenation of aromatic precursors like 1-naphthol (B170400) is a common strategy to obtain decahydronaphthols. The choice of catalyst and reaction conditions plays a crucial role in determining the stereochemistry of the final product.

The catalytic hydrogenation of 1-naphthol can yield a mixture of decahydronaphthol isomers. However, certain catalysts exhibit a preference for the formation of the cis-fused ring system.

Rhodium-based catalysts are effective for the hydrogenation of 1-naphthol to decahydronaphthol. orgsyn.orgacs.org The use of 5% rhodium-on-alumina in 95% ethanol (B145695) with the presence of acetic acid has been reported to produce a mixture of decahydronaphthol isomers, from which cis,cis-1-decalol can be isolated. orgsyn.org The reaction is typically carried out under hydrogen pressure in a Parr apparatus. orgsyn.org This method is noted for being more convenient and requiring shorter reaction times compared to methods using platinum, Raney nickel, or Raney copper catalysts, which often necessitate elevated temperatures and pressures. orgsyn.org

Heterogeneous rhodium catalysts, such as 5% Rh/C or 5% Rh/Al2O3, generally lead to the formation of products with a predominantly cis ring junction. rsc.org The stereochemical outcomes are not significantly affected by the substrate-to-catalyst ratio or hydrogen pressure. rsc.org The selectivity towards the cis isomer is often high, exceeding 91%. rsc.org The presence of a hydroxyl group on the aromatic precursor, as in 1-naphthol, has been observed to have a mild haptophilic effect, meaning it has a modest attractive interaction with the catalyst surface. rsc.org

Recent advancements have also explored homogeneous rhodium-diamine catalysts for the asymmetric hydrogenation of naphthol derivatives. nih.govresearchgate.net These methods can afford optically pure 1,2,3,4-tetrahydronaphthols with high yields and excellent enantioselectivities. nih.gov Mechanistic studies suggest a pathway involving dearomative tautomerization, followed by sequential 1,4- and 1,2-hydride additions. nih.govresearchgate.net The use of fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to be crucial for controlling reactivity and selectivity in these systems. nih.govresearchgate.net

A summary of a typical rhodium-catalyzed hydrogenation of 1-naphthol is presented below:

| Parameter | Value | Reference |

| Substrate | 1-Naphthol | orgsyn.org |

| Catalyst | 5% Rhodium-on-alumina | orgsyn.org |

| Solvent | 95% Ethanol | orgsyn.org |

| Additive | Acetic acid | orgsyn.org |

| Initial H₂ Pressure | 55–60 p.s.i. | orgsyn.org |

| Reaction Time | ~12 hours | orgsyn.org |

| Product | Mixture of decahydronaphthol isomers | orgsyn.org |

| Isolated Isomer | cis,cis-1-decalol | orgsyn.org |

| Yield (cis,cis-isomer) | 30–33% | orgsyn.org |

While the primary focus is on the hydrogenation of 1-naphthol, the reduction of decahydronaphthalenones (decalones) represents an alternative and related pathway. Adam's catalyst (PtO₂) has been employed in the hydrogenation of unsaturated ketone precursors. For instance, the hydrogenation of cis-9-keto-as-octahydrophenanthrene over Adam's catalyst yielded a mixture of products, including a fully hydrogenated alcohol with a cis,syn,cis configuration of the fused rings. rsc.org This demonstrates the utility of platinum-based catalysts in achieving specific stereochemical outcomes in related fused-ring systems.

Achieving a cis-fused ring junction is a common outcome in the catalytic hydrogenation of naphthalenic systems. rsc.orgcore.ac.uk This preference is often explained by the "catalyst hindrance" model, where the aromatic ring adsorbs onto the catalyst surface on its less hindered face, leading to the addition of hydrogen from that side and resulting in a cis ring fusion. rsc.org

The hydrogenation of intermediates with a ketone at a benzylic position can undergo epimerization to the more stable cis diastereomer under acidic or basic conditions. core.ac.uk Subsequent hydrogenation of any remaining double bonds typically occurs from the sterically more accessible convex face of the molecule, reinforcing the formation of the cis stereochemistry in the final product. core.ac.uk The use of heterogeneous rhodium catalysts in the hydrogenation of substituted indanes and tetralins consistently produces a predominance of the cis ring junction. rsc.org

The diastereoselective reduction of decalones is a critical step in controlling the stereochemistry of the resulting decahydronaphthol. The choice of reducing agent can significantly influence the ratio of axial to equatorial alcohol products.

For example, the reduction of trans-1-decalone (B1615060) with NaBH₄ in methanol (B129727) leads to a 60:40 mixture of the equatorial and axial alcohols, respectively. pitt.edu In contrast, using lithium with hydrated transition metal salts, such as CuCl₂·2H₂O or FeCl₂·4H₂O, can lead to a highly stereoselective reduction, favoring the thermodynamically more stable equatorial alcohol. pitt.edu Specifically, the reduction of a mixture of cis- and trans-1-decalone with CuCl₂·2H₂O and lithium in THF yielded (±)-trans,trans-decahydro-1-naphthol and (±)-cis,trans-decahydro-1-naphthol in a 92:5 ratio, demonstrating high diastereoselectivity. pitt.edu

The reduction of tetralin-1,4-dione with different reducing agents also shows varying diastereoselectivity. L-Selectride favors the formation of the cis-diol, while Red-Al preferentially yields the trans-diol. beilstein-journals.org These examples highlight the importance of the reducing system in directing the stereochemical outcome of ketone reductions in fused-ring systems. pitt.edubeilstein-journals.org

| Reducing Agent | Substrate | Major Product | Diastereomeric Ratio (cis:trans) | Reference |

| L-Selectride | Tetralin-1,4-dione | cis-diol | 84:16 | beilstein-journals.org |

| Red-Al | Tetralin-1,4-dione | trans-diol | 13:87 | beilstein-journals.org |

| NaBH₄ | Tetralin-1,4-dione | cis-diol | (low selectivity) | beilstein-journals.org |

| Li/CuCl₂·2H₂O | 1-Decalone mixture | (±)-trans,trans-decahydro-1-naphthol | (92:5:3:0 mixture of isomers) | pitt.edu |

Rhodium-Catalyzed Hydrogenation Approaches

Control of cis-Ring Junction Selectivity in Hydrogenation

Enantioselective Synthesis and Resolution Techniques

The preparation of enantiomerically pure this compound can be achieved through enantioselective synthesis or by the resolution of a racemic mixture.

Enantioselective synthesis often involves the use of chiral catalysts or auxiliaries. Recent developments in rhodium-catalyzed asymmetric hydrogenation of naphthol derivatives have shown promise in producing chiral tetrahydronaphthols with high enantiomeric excess. nih.govresearchgate.net While these methods have primarily focused on the synthesis of tetralin derivatives, they represent a potential pathway toward enantiomerically pure decahydronaphthols.

Resolution techniques are employed to separate enantiomers from a racemic mixture. This can be accomplished by forming diastereomeric derivatives with a chiral resolving agent, which can then be separated by physical methods like crystallization or chromatography. For instance, the resolution of a racemic ketone precursor to this compound has been achieved using a chiral auxiliary like L-dimethyl tartrate to form diastereomeric cyclic ketals, which are then separated by column chromatography. mdpi.com Enzymatic resolution is another powerful technique. The asymmetric hydrolysis of chloroacetates of racemic axial alcohols, including a decahydro-1-naphthol (B1670004) derivative, using microorganisms like Trichoderma koningi has been reported to provide the optically active alcohol and the corresponding enantiomeric chloroacetate (B1199739). jst.go.jp

Enzymatic Kinetic Resolution of Racemic Decahydronaphthols

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. uni-graz.at This process relies on the principle that the two enantiomers of a chiral substrate react at different rates in the presence of a chiral catalyst, such as an enzyme. uni-graz.at One enantiomer fits more effectively into the enzyme's active site and is converted to a product more rapidly, while the other enantiomer reacts slower or not at all. uni-graz.at This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as the product) from the slower-reacting one (as unreacted substrate). uni-graz.at

One established method for the kinetic resolution of racemic decahydronaphthols is the asymmetric hydrolysis of their corresponding chloroacetate esters by microorganisms. In a notable study, the chloroacetate of racemic (1RS, 4aRS, 8aSR)-decahydro-1-naphthol was subjected to hydrolysis using the microorganism Trichoderma koningi. tandfonline.comjst.go.jp This enzymatic process preferentially hydrolyzed one enantiomer, yielding optically active (-)-(1R, 4aR, 8aS)-decahydro-1-naphthol with an optical purity of 66%, alongside the unreacted enantiomeric chloroacetate. tandfonline.comjst.go.jpoup.com

This method demonstrates the utility of whole-cell biocatalysts for stereoselective transformations. The enzymes within the microorganism catalyze the hydrolysis of the ester linkage in a chiral-specific manner, providing a direct route to an enantioenriched alcohol.

Table 1: Asymmetric Hydrolysis of (±)-axial-Decahydro-1-naphthol Chloroacetate

| Microorganism | Substrate | Product | Optical Purity (o.p.) |

| Trichoderma koningi | (1RS, 4aRS, 8aSR)-decahydro-1-naphthol chloroacetate | (-)-(1R, 4aR, 8aS)-decahydro-1-naphthol | 66% |

Data sourced from Oritani et al. tandfonline.comjst.go.jp

Lipases are a widely used class of enzymes in organic synthesis due to their stability in organic solvents and broad substrate specificity. mdpi.com Lipase-catalyzed acetylation is a common strategy for the kinetic resolution of racemic alcohols. protocols.ioresearchgate.net In this approach, a racemic alcohol is acylated in the presence of a lipase, which selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. protocols.io

This enantioselective acylation allows for the separation of the resulting ester from the unreacted alcohol, thereby resolving the initial racemic mixture. nih.gov The efficiency of the resolution is often described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity for one enantiomer over the other. uni-graz.at Lipases such as those from Candida and Pseudomonas species have proven effective in these resolutions. polimi.it The choice of solvent, acyl donor (e.g., vinyl acetate), and temperature are critical parameters that must be optimized to achieve high enantioselectivity. protocols.ioresearchgate.net

Asymmetric Hydrolysis of Chloroacetates by Microorganisms

Microbial Hydrolysis for Optically Pure this compound

Microbial hydrolysis can also be applied to the acetates of racemic decahydronaphthols to obtain optically pure isomers. This method is analogous to the hydrolysis of chloroacetates, where microorganisms provide the enzymatic machinery for the stereoselective reaction. Research has demonstrated that various microorganisms can hydrolyze (±)-acetates and chloroacetates of decahydronaphthols to yield chiral alcohols. researchgate.net The absolute configurations of the resulting chiral decahydro-2-naphthols have been determined, confirming the utility of this biocatalytic approach for producing enantiomerically enriched compounds. researchgate.net The selective action of microbial enzymes enables the production of optically pure this compound from its racemic acetate (B1210297) precursor.

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound can be made more environmentally benign by adhering to the principles of green chemistry. These principles advocate for the use of catalytic reagents, preferably biocatalysts, over stoichiometric reagents to minimize waste. acs.orgscispace.com

Enzymatic and microbial methods, such as those described above, are prime examples of green chemistry in action. acs.org

Catalysis : Enzymes are highly efficient and selective catalysts, often requiring milder reaction conditions (e.g., near room temperature and in aqueous media) than traditional chemical catalysts. mdpi.comacs.org This reduces energy consumption and the need for harsh reagents.

Use of Renewable Feedstocks : While not always directly applicable to the decahydronaphthol core, biocatalytic processes are inherently linked to renewable resources, as enzymes are derived from biological sources.

Reduce Derivatives : Enzymes are often so specific that they can react with a particular functional group on a complex molecule without the need for protecting groups. acs.org This avoids additional reaction steps (protection and deprotection), which reduces reagent use and waste generation. scispace.com

Safer Solvents and Auxiliaries : Biocatalytic reactions can often be performed in water or other environmentally benign solvents, reducing the reliance on volatile organic compounds. acs.org

By employing biocatalytic strategies like enzymatic kinetic resolution and microbial hydrolysis, the synthesis of optically pure this compound can be achieved in a manner that is not only efficient and selective but also aligns with the goals of sustainable chemical manufacturing.

Mechanistic Investigations of Reactions Involving Cis Decahydro 1 Naphthol

Enzymatic Biotransformations and C-H Bond Functionalization

The selective oxidation of unactivated C–H bonds is a significant challenge in organic chemistry. Cytochrome P450 monooxygenases are a promising class of biocatalysts for achieving such transformations due to their ability to perform regio- and stereoselective oxidations.

Engineered P450 monooxygenases have demonstrated the ability to hydroxylate complex molecules with high selectivity. One such enzyme, an engineered macrolide biosynthetic P450 monooxygenase known as PikC (PikCD50N-RhFRED), has shown remarkable substrate flexibility and increased activity. researchgate.net This engineered enzyme can effectively and regioselectively hydroxylate carbolide substrates, which are carbocyclic rings linked to a desosamine (B1220255) glycoside.

In a study involving a derivative of cis-decahydro-1-naphthol (B2754306), the racemic mixture was used to prepare a desosaminyl derivative. This substrate was then subjected to oxidation by the engineered PikC enzyme. The analysis of the reaction revealed the formation of hydroxylated products, showcasing the enzyme's capacity to act on this specific molecular scaffold. umich.edu The yield of the hydroxylated products was calculated based on the relative peak areas of the products and the unreacted substrate in mass spectrometry analysis. umich.edu

Table 1: Hydroxylation of a this compound Derivative by Engineered P450 PikC

| Substrate | Enzyme | Products | Yield (%) |

|---|

Note: The yield is based on product formation calculated from AUCtotal products / (AUCtotal products + AUCunreacted substrate). umich.edu

The regioselectivity of the hydroxylation is guided by the interaction between the substrate and the enzyme's active site. The desosamine sugar acts as an anchoring group, directing the carbocyclic portion of the substrate into a specific orientation within the active site, thus controlling which C-H bond is oxidized. researchgate.net

Substrate engineering is a powerful strategy to control the outcome of enzymatic reactions. By modifying the substrate, it is possible to influence its binding mode within the enzyme's active site and, consequently, direct the regioselectivity of the oxidation. researchgate.net This approach is particularly effective for enzymes like PikC, which have a specific requirement for a sugar-appended substrate. researchgate.net

The "substrate engineering" strategy involves attaching a directing group, such as the desosamine glycoside, to the molecule of interest. researchgate.net This directs the substrate to the active site of the P450 enzyme and orients it for selective C-H bond activation. researchgate.net In the case of this compound, derivatization with desosamine creates a "carbolide" substrate that can be effectively hydroxylated by the engineered PikC enzyme.

The binding of these engineered substrates within the PikC active site has been studied using high-resolution co-crystal structures. These studies have provided significant insights into how the aminosugar anchoring group controls the reaction site selectivity. researchgate.net The flexibility of the enzyme's active site can sometimes allow for multiple binding modes of the substrate, potentially leading to the formation of different hydroxylated products. researchgate.net

Table 2: Influence of Substrate Structure on Oxidative Reactivity

| Substrate Feature | Effect on Reactivity | Reference |

|---|---|---|

| Presence of Desosamine Anchor | Essential for binding to PikC active site and subsequent hydroxylation. | researchgate.net |

| Carbocyclic Ring Size | Influences the specific position of hydroxylation. |

Regioselective and Stereospecific Hydroxylation by Engineered P450 Monooxygenases[8],

This compound as a Building Block in Complex Organic Synthesis

This compound is a versatile building block in organic synthesis, providing a rigid decalin scaffold that can be further functionalized. acs.orgresearchgate.net Its utility stems from the presence of the hydroxyl group, which can be transformed into various other functional groups, and the saturated carbocyclic framework that can be stereoselectively elaborated.

The hydroxyl group of this compound can be readily converted into a variety of other functional groups, including carbamates. Carbamates are important functional groups in medicinal chemistry and materials science. The synthesis of carbamates from alcohols is a well-established transformation.

While specific examples of the derivatization of this compound to carbamates were not found in the provided search results, the general synthesis of carbamates from alcohols is a standard organic transformation. Typically, this involves the reaction of the alcohol with an isocyanate or by a multi-step procedure involving activation of the alcohol followed by reaction with an amine.

In a broader context, the derivatization of related cyclic and bicyclic alcohols is common. For instance, the formation of N-Boc carbamates is a well-tolerated reaction in various synthetic sequences. unibe.ch The general principles of these reactions are applicable to this compound.

Table 3: General Methods for Carbamate Synthesis from Alcohols

| Reagent | Product | General Reaction Conditions |

|---|---|---|

| Isocyanate (R-N=C=O) | Carbamate | Typically requires a base catalyst. |

| Phosgene or triphosgene, then an amine (R-NH₂) | Carbamate | Often proceeds via a chloroformate intermediate. |

Sophisticated Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of cis-Decahydro-1-naphthol (B2754306)

NMR spectroscopy is a cornerstone for the detailed structural elucidation of this compound, offering insights into its stereochemistry and dynamic conformational behavior.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for assigning the stereochemistry of this compound. The chemical shifts (δ) of the hydrogen and carbon atoms are highly sensitive to their local electronic environment and spatial orientation within the fused ring system.

In ¹H NMR, the proton attached to the hydroxyl-bearing carbon (C1) typically appears as a distinct multiplet. The specific chemical shift and coupling constants of this proton are diagnostic for the cis fusion of the decalin rings. The stereochemistry of the hydroxyl group (axial vs. equatorial) also significantly influences the chemical shifts of nearby protons. For instance, in a related decalone reduction, the resulting cis-decalol showed a characteristic signal for the proton at the hydroxyl-bearing carbon. pitt.edu The remaining protons of the decalin skeleton produce a complex series of overlapping signals in the aliphatic region of the spectrum. chemicalbook.com

¹³C NMR spectroscopy provides a clearer picture of the carbon skeleton, with each unique carbon atom giving a distinct signal. The chemical shifts of the bridgehead carbons and the carbon bearing the hydroxyl group (C1) are particularly informative for confirming the cis-decalin framework. The stereochemistry at the ring junction and the orientation of substituents dictate the shielding or deshielding of specific carbon atoms. researchgate.net Two-dimensional NMR techniques, such as HSQC and HMBC, are often used in conjunction with 1D spectra to definitively assign all proton and carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H | Complex multiplets in the aliphatic region, with a diagnostic signal for the H-C1 proton. |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions. The table presents a generalized prediction based on typical values for similar structures.

The cis-decalin ring system is conformationally mobile, capable of undergoing a ring-flipping process between two enantiomeric chair-chair conformations. nih.gov This conformational exchange can be studied using variable temperature (VT) NMR spectroscopy. nih.govresearchgate.net

At room temperature, the ring inversion is typically fast on the NMR timescale, resulting in an averaged spectrum where signals for atoms that exchange between different environments are broadened or appear as a weighted average. nih.gov As the temperature is lowered, the rate of this conformational exchange decreases.

At a sufficiently low temperature (the coalescence temperature), the individual signals for each conformer begin to resolve. nih.govmdpi.com By analyzing the changes in the NMR line shape over a range of temperatures, it is possible to determine the thermodynamic and kinetic parameters for the ring inversion process, including the activation energy (ΔG‡). mdpi.comcdnsciencepub.com For the parent cis-decalin, the barrier to ring inversion has been determined to be approximately 12.6 kcal/mol. masterorganicchemistry.com Similar studies on substituted cis-decalins, including decalols, allow for the investigation of how substituents influence the conformational equilibrium and the energy barrier to inversion. cdnsciencepub.com

One-Dimensional (1D) 1H and 13C NMR for Stereochemical Assignment[11],[12],

Vibrational Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in this compound.

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. The most prominent feature in the FTIR spectrum is the absorption band corresponding to the hydroxyl (O-H) group. This typically appears as a strong, broad band in the region of 3200-3600 cm⁻¹. The broadness of this peak is due to intermolecular hydrogen bonding.

The spectrum also displays characteristic C-H stretching vibrations of the aliphatic ring structure, which are observed just below 3000 cm⁻¹. The C-O stretching vibration of the secondary alcohol typically appears in the fingerprint region, around 1000-1200 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad |

| Alkane (C-H) | Stretching | 2850 - 2960 | Strong |

Vapor phase infrared spectroscopy offers a complementary view of the vibrational modes of this compound by examining the molecule in the gaseous state. In the absence of intermolecular interactions like hydrogen bonding, the O-H stretching vibration appears as a sharp, well-defined band at a higher frequency, typically around 3600-3700 cm⁻¹. This technique can provide more precise data on the vibrational frequencies of an isolated molecule. The Nicolet Vapor Phase FT-IR Spectral Library includes an entry for this compound, indicating the availability of reference data for this analytical method. thermofisher.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₁₈O), the molecular weight is 154.25 g/mol . guidechem.comfishersci.com

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 154. A common fragmentation pathway for cyclic alcohols is the loss of a water molecule (H₂O), which would result in a significant peak at m/z 136 (M-18). Further fragmentation of the decalin ring system would produce a series of smaller charged fragments, providing a characteristic fingerprint for the molecule. The fragmentation pattern of the parent cis-decalin shows characteristic peaks that can be useful for identifying the core structure. chemicalbook.comnist.gov The use of this compound as an internal standard in gas chromatography-mass spectrometry (GC-MS) applications highlights its stable and reproducible mass spectrometric behavior. researchgate.net

X-ray Diffraction Analysis of this compound Derivatives and Inclusion Complexes

X-ray diffraction is an indispensable tool for elucidating the three-dimensional atomic and molecular structure of crystalline materials. This technique has been applied to study derivatives of this compound and, more extensively, its inclusion complexes, providing critical insights into molecular conformation and intermolecular interactions.

A significant area of research involves the formation of inclusion complexes between this compound and amylose (B160209), the linear component of starch. When amylose crystallizes in the presence of a complexing agent like this compound, it forms helical structures known as V-amylose. X-ray diffraction studies have revealed that this compound can induce the formation of two different crystalline allomorphs of 7-fold helical amylose, termed V7I and V7II. researchgate.netresearchgate.net The formation of these allomorphs is dependent on the crystallization temperature, with the V7I form being favored at higher temperatures. researchgate.netresearchgate.net Upon drying, these complexes exhibit changes in their X-ray diffraction patterns, indicating structural transformations. researchgate.net Transmission electron microscopy (TEM) has also been used to observe the morphology of the crystals formed. researchgate.net

In another application, a derivative of this compound was used in a "substrate engineering" strategy to study the enzymatic C–H bond oxidation by a P450 mono-oxygenase, PikC. sdu.edu.cnpnas.org A racemic mixture of this compound was used to synthesize a "carbolide," a carbocyclic ring linked to a desosamine (B1220255) glycoside. sdu.edu.cnpnas.org High-resolution X-ray co-crystal structures of the enzyme bound to these engineered substrates were determined. sdu.edu.cn Although the specific crystal structure of the this compound derivative itself was not the primary focus, the analysis of the enzyme-substrate complex provided significant insights into how the substrate is anchored in the enzyme's active site, which in turn controls the regioselectivity of the hydroxylation reaction. sdu.edu.cnpnas.org

The table below summarizes key findings from X-ray diffraction studies involving this compound.

| Studied System | Technique | Key Findings | Resulting Structure/Complex | Reference |

| Amylose Inclusion Complex | X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM) | Induced formation of V7I and V7II amylose allomorphs; V7I favored at higher temperatures. | V-amylose inclusion complex | researchgate.netresearchgate.net |

| PikC Enzyme-Substrate Complex | X-ray Crystallography | Provided insights into substrate anchoring and regioselectivity of enzymatic hydroxylation. | Co-crystal structure of PikC enzyme with a this compound derivative | sdu.edu.cnpnas.org |

Computational Chemistry and Theoretical Modeling of Cis Decahydro 1 Naphthol

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a important tool for investigating the electronic properties and energetics of organic molecules like cis-decahydro-1-naphthol (B2754306). jlu.edu.cnbiorxiv.org DFT methods, particularly with functionals like B3LYP combined with basis sets such as 6-31+G(d,p), are frequently employed to optimize molecular geometries and calculate energies. jlu.edu.cnresearchgate.net

Conformational Energy Landscapes and Relative Stabilities of Stereoisomers

The cis-decalin framework of this compound is known for its conformational flexibility, primarily involving ring-flipping of the two fused cyclohexane (B81311) rings. This results in a complex potential energy surface with multiple conformers. The stability of these conformers is influenced by the orientation of the hydroxyl group, which can be either axial or equatorial with respect to each ring.

Table 1: Illustrative Relative Energies of Decalin Stereoisomers

| Isomer | Relative Energy (kcal/mol) |

| trans-Decalin | 0.00 |

| cis-Decalin | +2.7 |

This table illustrates the fundamental energy difference between the parent cis- and trans-decalin frameworks. The presence of a hydroxyl group would further modulate these relative energies based on its orientation.

Analysis of Intramolecular Non-Covalent Interactions (e.g., H-H Interactions)

Intramolecular non-covalent interactions play a crucial role in determining the preferred conformations of this compound. These interactions include van der Waals forces and, notably, intramolecular hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, potentially interacting with other parts of the molecule.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful method to explore the conformational landscape of this compound in a dynamic environment, such as in solution. biorxiv.orgccsenet.orgresearchgate.net By simulating the movement of atoms over time, MD can reveal how the molecule samples different conformations and how it interacts with solvent molecules. biorxiv.org

These simulations can provide insights into the flexibility of the decalin ring system and the influence of the solvent on conformational equilibria. researchgate.net For instance, MD simulations can show the frequency of ring-flipping events and the average lifetime of different conformational states. While specific MD studies focusing solely on this compound are not extensively documented, research on related decalin systems demonstrates the utility of this approach. biorxiv.orgccsenet.orgresearchgate.net Such simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, which is essential for predicting its properties and reactivity in solution.

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors, derived from electronic structure calculations, provide valuable information about the reactivity of this compound. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap. researchgate.netbishopmoorecollege.ac.in

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity. bishopmoorecollege.ac.in The molecular electrostatic potential (MEP) map is another important descriptor that visualizes the charge distribution on the molecular surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net For this compound, the MEP would highlight the electron-rich oxygen atom of the hydroxyl group as a likely site for electrophilic attack.

Table 2: Illustrative Quantum Chemical Descriptors for a Substituted Decalin System

| Descriptor | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

These values are representative for a saturated bicyclic alcohol and would vary depending on the specific stereoisomer and computational method.

Reaction Pathway Analysis and Transition State Modeling for this compound Transformations

Computational methods can be used to model the reaction pathways of transformations involving this compound, such as dehydration or oxidation reactions. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energies and reaction thermodynamics. jlu.edu.cnnii.ac.jp

For example, in a dehydration reaction, DFT calculations can be used to model the step-wise mechanism, including the protonation of the hydroxyl group, the departure of a water molecule to form a carbocation intermediate, and subsequent elimination of a proton to form an alkene. jlu.edu.cn Transition state theory can then be used to calculate reaction rate constants. jlu.edu.cn These computational studies provide a detailed, atomistic view of the reaction mechanism that can be difficult to obtain through experimental means alone. While specific studies on this compound transformations are not abundant, the methodologies have been successfully applied to a wide range of organic reactions, including those involving decalin systems. jlu.edu.cnresearchgate.net

Specialized Research Applications of Cis Decahydro 1 Naphthol

Utilization in Advanced Analytical Chemistry as an Internal Standard

In the field of analytical chemistry, an internal standard (IS) is a chemical substance added in a constant amount to samples, the blank, and calibration standards in a chemical analysis. The IS helps to correct for the loss of analyte during sample preparation and analysis. cis-Decahydro-1-naphthol (B2754306) is employed as an internal standard in specific chromatographic methods due to its chemical stability and chromatographic behavior.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is frequently used for the trace analysis of volatile and semi-volatile organic compounds. In this context, this compound has been identified as a suitable internal standard for the quantification of specific environmental contaminants in water samples. Current time information in Bangalore, IN.researchgate.netoup.com

Research has demonstrated its use in methods for the simultaneous determination of taste and odor compounds, such as geosmin (B144297) (GSM) and 2-methylisoborneol (B1147454) (2-MIB), alongside disinfection byproducts like trihalomethanes (THMs). Current time information in Bangalore, IN.researchgate.net These compounds are of significant concern in drinking water quality, and their accurate quantification at very low concentrations (ng/L or parts-per-trillion) is essential.

In a typical application, a known quantity of this compound is added to each water sample before an extraction and concentration step, such as headspace solid-phase microextraction (HS-SPME). Current time information in Bangalore, IN.google.com During the GC-MS analysis, the ratio of the peak area of the target analyte to the peak area of this compound is used for quantification. This procedure effectively compensates for variations in extraction efficiency and injection volume, leading to improved accuracy and precision of the results. Current time information in Bangalore, IN.acs.org For example, in an automated micro solid phase extraction (μSPE) method, this compound showed a similar elution profile to geosmin and 2-MIB, with 99.5% being eluted from the cartridge in the first 50 μL of 2-propanol, validating its suitability as an internal standard for this application. google.com

Table 1: Application of this compound as an Internal Standard in GC-MS Analysis

| Analytical Method | Analytes of Interest | Matrix | Purpose of Internal Standard | Reference |

|---|---|---|---|---|

| HS-SPME-GC/MS | Trihalomethanes (THMs), Geosmin (GM), 2-Methylisoborneol (2-MIB) | Water | Quantitative trace analysis | Current time information in Bangalore, IN. |

| μSPE-GC-MS | Geosmin, 2-Methylisoborneol (2-MIB) | Drinking Water | Correction for extraction variability | google.com |

| Purge-and-Trap GC-MS | Taste-Odor Compounds (Geosmin, 2-MIB) | Water | Considered for monitoring analyte recovery | |

| VUV Degradation Studies | Geosmin, 2-Methylisoborneol (2-MIB) | Cyanobacteria-impacted waters | Accurate quantification during degradation experiments | acs.org |

Formation of Inclusion Complexes with Host Molecules

Supramolecular chemistry investigates chemical systems composed of a discrete number of molecules. A key area within this field is the study of host-guest chemistry, where a "host" molecule forms a complex with a "guest" molecule. This compound can act as a guest molecule, forming inclusion complexes with specific large host molecules.

Research has shown that this compound forms inclusion complexes with amylose (B160209), a linear polymer of glucose. acs.org Amylose can adopt a helical conformation, creating a hydrophobic inner cavity where guest molecules like this compound can be included. The formation and structure of these complexes are sensitive to experimental conditions.

Studies on the crystallization of amylose in the presence of this compound have revealed the formation of V-amylose helices, specifically 7-fold helices (V₇). Two different crystalline allomorphs, designated V₇I and V₇II, have been identified. The formation of these structures is influenced by the crystallization temperature, with the V₇I allomorph being favored at higher temperatures. chemicalbook.com This demonstrates that the guest molecule plays a crucial role in directing the morphogenesis, or the development of the form and structure, of the host-guest crystal. chemicalbook.com

Further characterization has shown that these crystalline structures are dynamic. Upon drying in a vacuum, both the V₇I and V₇II allomorphs convert into an anhydrous hexagonal allomorph known as V₇a. Interestingly, the original structures can be recovered by rewetting the crystals with water. Moreover, washing the crystals with a different solvent, such as methanol (B129727), can induce a transition from a 7-fold helical conformation to a 6-fold helix, highlighting the delicate interplay between the host, guest, and solvent in determining the final crystal structure. chemicalbook.com

Table 2: Characterization of Amylose/cis-Decahydro-1-naphthol Inclusion Complexes

| Host Molecule | Guest Molecule | Crystal Allomorphs | Key Findings | Reference |

|---|---|---|---|---|

| Amylose | This compound | V₇I, V₇II | Formation of two distinct 7-fold helical structures; V₇I favored at higher temperatures. | chemicalbook.com |

| Amylose | This compound | V₇a | Reversible conversion to an anhydrous hexagonal allomorph upon vacuum drying. | chemicalbook.com |

| Amylose | This compound | V₆ (from V₇) | Washing with methanol induces a transition from a 7-fold to a 6-fold helix. | chemicalbook.com |

Role as a Precursor in Targeted Fine Chemical Synthesis and Materials Science Research

In synthetic chemistry, a precursor is a compound that participates in a chemical reaction that produces another compound. The rigid, saturated bicyclic structure of this compound makes it a potential building block or template for the synthesis of more complex molecules and functional materials.

One notable application in materials science is the use of this compound as a template molecule for the creation of Molecularly Imprinted Polymers (MIPs). MIPs are synthetic polymers engineered to have cavities with a high affinity and selectivity for a specific target molecule (the template). In this process, functional monomers are polymerized around the template molecule (this compound). After polymerization, the template is removed, leaving behind binding sites that are complementary in size, shape, and chemical functionality to the template. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), have been employed to select the optimal functional monomers (like methacrylic acid) that will interact most strongly with this compound through non-covalent forces, such as hydrogen bonding. These studies identified the hydroxyl group of this compound as a key interaction site for forming the pre-polymerization complex. This use as a template is a sophisticated application in materials science, enabling the synthesis of advanced polymers with tailored recognition capabilities for sensing or separation applications. researchgate.net

Q & A

Q. What analytical techniques are commonly employed to detect cis-Decahydro-1-naphthol (DHN) in environmental samples?

Methodological Answer: Solid-phase microextraction (SPME) and membrane-assisted solvent extraction (MASE) are widely used for isolating DHN from aqueous matrices, particularly for detecting trace compounds like geosmin and 2-methylisoborneol. These methods involve optimizing fiber coatings (e.g., polydimethylsiloxane) in SPME or selecting semipermeable membranes in MASE to enhance selectivity and recovery rates .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer: DHN is classified under WGK 3, indicating significant water hazard potential. Researchers must use secondary containment for storage, avoid aqueous discharge, and employ engineering controls (e.g., fume hoods) during handling. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory to minimize dermal/ocular exposure .

Q. What are the primary research applications of this compound in analytical chemistry?

Methodological Answer: DHN serves as a reference standard or extraction medium in environmental analysis, particularly for volatile organic compounds in water. Its structural stability and hydrophobicity make it suitable for calibrating detection systems in gas chromatography-mass spectrometry (GC-MS) workflows .

Q. How should this compound be stored to maintain chemical stability?

Methodological Answer: Store DHN in airtight, light-resistant containers at 2–8°C. Compatibility testing is essential to avoid degradation; for example, avoid proximity to strong oxidizers or acids due to potential exothermic reactions .

Q. What key physical properties of this compound are relevant to experimental design?

Methodological Answer: Critical properties include a melting point of ~287°C and flash point of 67°C, which influence solvent selection (e.g., high-boiling-point solvents for reflux) and thermal stability assessments during extractions. The InChI key (NDZOISQLWLWLEW-XMCUXHSSSA-N) aids in computational modeling of its reactivity .

Advanced Research Questions

Q. How can researchers optimize membrane-assisted solvent extraction (MASE) parameters when using DHN for geosmin detection?

Methodological Answer: Systematically test variables such as membrane pore size (e.g., polypropylene vs. polyethylene), solvent polarity (e.g., hexane vs. dichloromethane), and extraction time. Use factorial design experiments to identify interactions between parameters and validate efficiency via spike-recovery tests in simulated matrices .

Q. What spectroscopic methods are effective for characterizing this compound?

Methodological Answer: Raman spectroscopy (e.g., Aldrich Raman Condensed Phase Library) provides structural fingerprints, particularly for distinguishing DHN from stereoisomers. Complementary nuclear magnetic resonance (NMR) analysis, such as -NMR, resolves conformational details in the decalin ring system .

Q. How can computational methods predict the solvent-dependent stability of this compound?

Methodological Answer: Density functional theory (DFT) calculations using the InChI-derived molecular structure can simulate solvent interactions. Solvation free energy models (e.g., COSMO-RS) assess DHN’s stability in polar vs. non-polar solvents, guiding solvent selection for long-term storage .

Q. What strategies address discrepancies in extraction efficiency reported across DHN-based studies?

Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., matrix complexity, pH variations). Validate methods using interlaboratory comparisons and standard reference materials (SRMs). Apply statistical tools like ANOVA to isolate significant factors affecting recovery rates .

Q. How can researchers validate the quantification accuracy of DHN in complex biological matrices?

Methodological Answer: Employ isotope dilution mass spectrometry (ID-MS) with deuterated DHN as an internal standard. Perform matrix-matched calibration curves to account for signal suppression/enhancement effects in LC-MS/MS workflows. Cross-validate results with orthogonal techniques like headspace SPME-GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.